molecular formula C20H13BrN4 B12330131 5-Bromo-21,23-dihydroporphyrin

5-Bromo-21,23-dihydroporphyrin

Cat. No.: B12330131
M. Wt: 389.2 g/mol
InChI Key: BIRQBMOOWFCVRG-UHFFFAOYSA-N
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Description

5-Bromo-21,23-dihydroporphyrin: is a derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes Porphyrins are known for their ability to form complexes with metals, which makes them valuable in a wide range of applications, from catalysis to photodynamic therapy

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-21,23-dihydroporphyrin typically involves the bromination of a precursor porphyrin compound. One common method is the bromination of 21,23-dihydroporphyrin using bromine or N-bromosuccinimide (NBS) in an organic solvent such as chloroform or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-21,23-dihydroporphyrin can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The porphyrin ring can undergo oxidation or reduction, altering its electronic properties.

    Metal Complexation: The compound can form complexes with various metals, which can be used in catalysis and other applications.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include 5-amino-21,23-dihydroporphyrin or 5-thio-21,23-dihydroporphyrin.

    Oxidation Products: Oxidized forms of the porphyrin ring, which may have different electronic properties.

    Metal Complexes: Complexes with metals such as iron, copper, or zinc, which can be used in various applications.

Scientific Research Applications

Chemistry: 5-Bromo-21,23-dihydroporphyrin is used in the synthesis of various porphyrin derivatives and complexes. Its unique properties make it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound and its derivatives are studied for their potential as photosensitizers in photodynamic therapy. These compounds can generate reactive oxygen species upon light activation, which can be used to target and destroy cancer cells.

Medicine: The compound’s ability to form metal complexes is exploited in medical imaging and diagnostic applications. For example, complexes with radioactive metals can be used as tracers in imaging techniques such as positron emission tomography (PET).

Industry: In industrial applications, this compound is used in the development of new catalysts for chemical reactions. Its ability to form stable metal complexes makes it suitable for use in processes such as hydrocarbon oxidation and polymerization.

Mechanism of Action

The mechanism of action of 5-Bromo-21,23-dihydroporphyrin depends on its application. In photodynamic therapy, the compound acts as a photosensitizer. Upon exposure to light, it transitions to an excited state and transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis, making the compound effective in targeting cancer cells.

In catalysis, the compound forms complexes with metals that can facilitate various chemical reactions. The metal center can activate substrates and lower the activation energy of the reaction, enhancing the reaction rate and selectivity.

Comparison with Similar Compounds

    5,10,15,20-Tetrakis(4-bromophenyl)porphyrin: Another brominated porphyrin derivative with multiple bromine atoms, used in similar applications.

    5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: A carboxylated derivative with different solubility and reactivity properties.

    5,10,15,20-Tetrakis(4-aminophenyl)porphyrin: An aminated derivative used in the synthesis of various functional materials.

Uniqueness: 5-Bromo-21,23-dihydroporphyrin is unique due to its specific bromination pattern, which can influence its electronic properties and reactivity. This makes it a valuable compound for targeted applications where specific reactivity or interaction with metals is required.

Properties

Molecular Formula

C20H13BrN4

Molecular Weight

389.2 g/mol

IUPAC Name

5-bromo-21,23-dihydroporphyrin

InChI

InChI=1S/C20H13BrN4/c21-20-18-7-5-16(24-18)10-14-3-1-12(22-14)9-13-2-4-15(23-13)11-17-6-8-19(20)25-17/h1-11,22,25H

InChI Key

BIRQBMOOWFCVRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=NC(=C(C4=CC=C(N4)C=C5C=CC(=N5)C=C1N2)Br)C=C3

Origin of Product

United States

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